Benzene, 1,4-dibromo-2-phenoxy-
Description
Overview of Polybrominated Diphenyl Ethers (PBDEs) in Academic Research
PBDEs are a group of organic compounds characterized by a diphenyl ether molecule where hydrogen atoms are replaced by bromine atoms. nih.gov There are 209 possible variations, known as congeners, which are categorized from mono- to deca-BDE based on the number of bromine atoms. nih.gov Initially discovered in marine sponges in 1981, naturally occurring PBDEs have been a subject of marine compound chemistry research. mdpi.com Concurrently, synthetic PBDEs, used as flame retardants in a wide array of consumer products like plastics, textiles, and electronics, have been extensively studied by environmental toxicologists. mdpi.comlancs.ac.uknih.gov
Research has highlighted the environmental persistence and bioaccumulative nature of certain PBDEs, leading to their detection in various environmental compartments and in human and wildlife tissues. lancs.ac.uknih.gov This has raised concerns about their potential effects on endocrine function, neurodevelopment, and other health aspects. lancs.ac.uknih.gov
Structural Classification within Aryl Ether Chemistry
Benzene (B151609), 1,4-dibromo-2-phenoxy- belongs to the family of aryl ethers. Ethers are organic compounds containing an ether group, which consists of an oxygen atom connected to two alkyl or aryl groups. byjus.com The general formula for an ether is R-O-R', where R and R' can be alkyl or aryl groups. byjus.com
Specifically, Benzene, 1,4-dibromo-2-phenoxy- is classified as an unsymmetrical diaryl ether. It is considered a diaryl ether because two aryl (benzene) rings are attached to the central oxygen atom. It is unsymmetrical because the substitution patterns on the two benzene rings are different. One ring is a 2,5-dibromophenyl group, and the other is a phenyl group. In aryl ethers, the lone pair of electrons on the oxygen atom can interact with the aromatic ring, influencing the compound's properties. libretexts.org
The structure of ethers features a bent C-O-C linkage, with the bond angle being approximately tetrahedral. jove.comtestbook.com In the case of diaryl ethers, the presence of the bulky aryl groups can influence this bond angle.
Research Significance of Substituted Dibromophenoxybenzenes
Substituted dibromophenoxybenzenes, including the specific compound Benzene, 1,4-dibromo-2-phenoxy-, are of interest to researchers for several reasons. Their chemical structure, with bromine atoms and an ether linkage, makes them relevant to the broader study of halogenated organic compounds and their behavior.
Research into related compounds provides context for the significance of Benzene, 1,4-dibromo-2-phenoxy-. For instance, studies on other brominated diphenyl ethers have explored their potential biological activities. The arrangement of bromine atoms on the phenyl rings can affect the compound's chemical reactivity and physical properties.
Furthermore, the synthesis and characterization of such compounds are crucial for developing a deeper understanding of structure-property relationships in organic chemistry. For example, the synthesis of similar compounds, like 1,4-dibromo-2,5-bis(phenylalkoxy)benzene derivatives, has been a subject of research to explore their intermolecular interactions in the solid state. mdpi.com The study of substituted dibromophenoxybenzenes also extends to their potential use in creating stationary phases for chromatography, where the dibromophenoxy group can act as a recognition site for halogenated compounds. nih.gov
Interactive Data Table: Properties of Benzene, 1,4-dibromo-2-phenoxy- and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Research Findings |
| Benzene, 1,4-dibromo-2-phenoxy- | 353951-87-8 | C12H8Br2O | 344.00 | A polybrominated diphenyl ether with potential biological activities. |
| 1,4-Dibromo-2-(4-bromophenoxy)benzene | 65075-08-3 | C12H7Br3O | 406.89 | Undergoes substitution, oxidation, and reduction reactions. |
| 1,4-Dibromo-2-(4-ethoxybenzyl)benzene | 1807632-93-4 | C15H14Br2O | 370.08 | Used as a reference standard in the synthesis of other compounds. synthinkchemicals.com |
| 1,4-Dibromo-2-(2-bromoethoxy)benzene | Not Available | C8H7Br3O | Not Available | Features a flexible bromoethoxy chain, facilitating reactivity. |
| BDE 49 | Not Available | Not Available | Not Available | Shares an ether-linked bromophenoxy group but has four bromine atoms, enhancing thermal stability. |
| 1,4-Dibromo-2,5-bis(2-phenylethoxy)benzene | Not Available | C22H20Br2O2 | Not Available | Packing in the solid state is dominated by C–Br...π(arene) interactions. mdpi.com |
| 1,4-Dibromo-2,5-bis(3-phenylpropoxy)benzene | Not Available | C24H24Br2O2 | Not Available | Crystal packing involves a combination of C–H...Br hydrogen bonds and Br...Br interactions. mdpi.com |
| 1,4-Dibromo-2,5-dibutoxybenzene | Not Available | C14H20Br2O2 | Not Available | Useful intermediate for synthesizing soluble poly(p-phenylene). researchgate.net |
| 1,4-Dibromo-2,5-dimethoxybenzene | 2050-42-2 | C8H8Br2O2 | Not Available | An important intermediate in the synthesis of molecular switches and memory devices. researchgate.net |
| 1,1'-Oxybis[2,4-dibromobenzene] | 50585-36-9 | C12H6Br4O | Not Available | Belongs to the class of bromodiphenyl ethers. |
Structure
2D Structure
3D Structure
Properties
CAS No. |
337513-66-3 |
|---|---|
Molecular Formula |
C12H8Br2O |
Molecular Weight |
328.00 g/mol |
IUPAC Name |
1,4-dibromo-2-phenoxybenzene |
InChI |
InChI=1S/C12H8Br2O/c13-9-6-7-11(14)12(8-9)15-10-4-2-1-3-5-10/h1-8H |
InChI Key |
URDWJMUOJJSXAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC(=C2)Br)Br |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Mechanisms
Strategies for the Formation of the Aryl Ether Linkage in Benzene (B151609), 1,4-dibromo-2-phenoxy-
The formation of the C-O bond between two aromatic rings is a pivotal step in the synthesis of diaryl ethers like phenoxybenzene, the precursor to our target molecule. Several methods have been developed to facilitate this transformation, each with its own advantages and mechanistic nuances.
Dehydrogenative Coupling Approaches to Aryl Ethers
Dehydrogenative coupling represents a direct and atom-economical approach to aryl ether synthesis. This strategy involves the formation of a C-O bond between two C-H bonds, typically catalyzed by a transition metal. While specific examples for the direct synthesis of phenoxybenzene via this method are not detailed in the provided search results, the general principle offers a potential pathway.
Palladium-Catalyzed Cross-Coupling Reactions for Aryl Ether Synthesis
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, offering a versatile and efficient means to form carbon-heteroatom bonds, including the C-O bond of aryl ethers. magtech.com.cnyoutube.comresearchgate.netorganic-chemistry.orgorganic-chemistry.org These reactions typically involve the coupling of an aryl halide or triflate with a phenol (B47542) in the presence of a palladium catalyst and a suitable base. magtech.com.cnresearchgate.netnih.gov The general catalytic cycle involves oxidative addition of the aryl halide to a low-valent palladium species, followed by coordination of the phenoxide, and finally, reductive elimination to furnish the diaryl ether and regenerate the active catalyst. youtube.com The choice of ligands, such as N-heterocyclic carbenes or phosphines like NiXantPhos, can significantly influence the reaction's efficiency and substrate scope. organic-chemistry.orgnih.gov These reactions can be performed as one-pot sequential processes, allowing for the synthesis of unsymmetrically substituted arenes. nih.gov
Table 1: Key Features of Palladium-Catalyzed Aryl Ether Synthesis
| Feature | Description |
| Reactants | Aryl halides (iodides, bromides), aryl triflates, phenols, arylboronic acids |
| Catalyst | Palladium complexes, often with phosphine (B1218219) or N-heterocyclic carbene ligands |
| Base | Required to generate the phenoxide nucleophile (e.g., K2CO3, NaN(SiMe3)2) |
| Mechanism | Involves oxidative addition, transmetalation (for boronic acids), and reductive elimination |
| Advantages | High efficiency, broad substrate scope, and tolerance of various functional groups |
Sulfonyl Transfer Reactions and Related Etherification Methods
A general method for the synthesis of aryl ethers involves the reaction of primary and secondary alcohols with aryl mesylates under basic conditions, proceeding through a sulfonyl-transfer mechanism. acs.orgsigmaaldrich.comacs.orgnih.govresearchgate.net This approach offers an alternative to the well-known Mitsunobu reaction, avoiding some of its drawbacks like poor atom economy and the use of potentially explosive reagents. acs.orgacs.org Aryl mesylates can serve a dual role, first as a protecting group for phenols and subsequently as an activating group for ether formation. acs.orgsigmaaldrich.comacs.orgnih.govresearchgate.net The reaction conditions, particularly the choice of base (e.g., NaOt-Bu, Cs2CO3), can influence the yield and are sensitive to the electronic nature of the aryl mesylate. acs.org
Table 2: Comparison of Etherification Methods
| Method | Key Reagents | Mechanism | Key Advantages |
| Sulfonyl Transfer | Aryl mesylate, alcohol, base | Sulfonyl-transfer | Good for multistep synthesis, avoids Mitsunobu reagents |
| Mitsunobu Reaction | Phenol, alcohol, azodicarboxylate, phosphine | SN2 displacement | Wide applicability, inversion of stereochemistry |
Thermal Decomposition of Arenediazonium Tetrafluoroborate (B81430) Salts for Aryl Ether Formation
The thermal decomposition of arenediazonium tetrafluoroborate salts provides a pathway to aryl ethers. uni.eduuni.edu This reaction is thought to proceed through the formation of an aryl cation intermediate via a SN1-type mechanism, which then reacts with an alcohol to form the ether. uni.edunih.gov Studies conducted in neat alcohol at 60°C have shown yields ranging from 0-73%. uni.eduuni.edu The stability of the arenediazonium salt is a critical factor, with most tetrafluoroborate salts being relatively stable at room temperature. chemrxiv.orgresearchgate.net However, the decomposition temperature can vary significantly depending on the substituents on the aromatic ring. chemrxiv.orgresearchgate.net For instance, salts with nitro groups tend to have high decomposition enthalpies. chemrxiv.org The solvent can also play a significant role in the reaction outcome. uni.edunih.gov
Table 3: Decomposition Temperatures of Selected Arenediazonium Tetrafluoroborate Salts
| Substituent | Decomposition Temperature Range (°C) |
| Most common salts | 90 - 150 |
| Some examples | 30 - 90 |
| Other examples | 150 - >250 |
| Thiophene-containing | >116 |
Data sourced from thermal analysis of 57 common arenediazonium tetrafluoroborate salts. chemrxiv.orgresearchgate.net
Regioselective Bromination of Phenoxybenzene Precursors
Once the phenoxybenzene core is synthesized, the next step towards obtaining Benzene, 1,4-dibromo-2-phenoxy- is the regioselective introduction of two bromine atoms. The directing effects of the existing phenoxy group will govern the position of the incoming electrophiles.
Electrophilic Aromatic Substitution Mechanisms in Benzene Bromination
The bromination of aromatic compounds is a classic example of electrophilic aromatic substitution (EAS). libretexts.orgquizlet.comresearchgate.netmasterorganicchemistry.comlibretexts.org The reaction mechanism involves the generation of a strong electrophile, typically by activating molecular bromine with a Lewis acid catalyst. libretexts.orgmasterorganicchemistry.com This electrophile then attacks the electron-rich benzene ring, forming a positively charged intermediate known as an arenium ion or σ-complex. libretexts.orglibretexts.org This intermediate is stabilized by resonance. In a subsequent fast step, a proton is lost from the arenium ion, restoring the aromaticity of the ring and yielding the brominated product. libretexts.orglibretexts.org
In the case of phenoxybenzene, the phenoxy group is an ortho, para-director. This means it activates these positions towards electrophilic attack. Therefore, the bromination of phenoxybenzene is expected to yield a mixture of ortho- and para-substituted products. To achieve the desired 1,4-dibromo-2-phenoxy substitution pattern, further control over the regioselectivity is necessary, potentially through the use of specific brominating agents or reaction conditions that favor di-bromination at the desired positions. nih.govorientjchem.orgwku.eduresearchgate.netnih.gov The development of highly regioselective bromination methods is an active area of research, with various reagents and conditions being explored to control the position of bromination in substituted aromatic compounds. nih.govresearchgate.net
Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For "Benzene, 1,4-dibromo-2-phenoxy-", ¹H and ¹³C NMR spectroscopy, along with advanced two-dimensional techniques, would provide unambiguous evidence for its structure.
The ¹H NMR spectrum of "Benzene, 1,4-dibromo-2-phenoxy-" is expected to show distinct signals for the protons on the two aromatic rings. The chemical shifts and splitting patterns are influenced by the electronic effects of the bromine and phenoxy substituents.
The dibrominated benzene (B151609) ring has three aromatic protons. The proton situated between the phenoxy and bromo substituents would likely appear as a doublet. The proton between the two bromine atoms would also be a doublet, and the third proton would present as a doublet of doublets due to coupling with the other two.
The monosubstituted phenoxy ring would exhibit a more complex pattern. Typically, the ortho- and para-protons appear downfield compared to the meta-protons. These signals often overlap, creating a multiplet in the aromatic region of the spectrum. youtube.com
Table 1: Predicted ¹H NMR Chemical Shifts for Benzene, 1,4-dibromo-2-phenoxy- (Predicted data based on analysis of substituted benzene derivatives)
| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Dibrominated Ring H | 6.8 - 7.5 | d, dd | 2-9 |
| Phenoxy Ring H (ortho, para) | 7.2 - 7.4 | m | 7-8 |
| Phenoxy Ring H (meta) | 6.9 - 7.1 | m | 7-8 |
d = doublet, dd = doublet of doublets, m = multiplet
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the molecule's asymmetry, twelve distinct signals are expected, one for each unique carbon atom. The chemical shift of benzene is approximately 128 ppm, and the shifts for the substituted carbons are altered by the electron-withdrawing bromine atoms and the ether linkage. docbrown.info
Carbons bonded to bromine atoms will be shifted upfield relative to unsubstituted carbons, while the carbon attached to the phenoxy group (C-O) will be shifted significantly downfield. The carbons of the phenoxy group will also show distinct signals.
Table 2: Predicted ¹³C NMR Chemical Shifts for Benzene, 1,4-dibromo-2-phenoxy- (Predicted data based on analysis of substituted benzene derivatives)
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
| C-Br | 115 - 125 |
| C-O (Dibrominated Ring) | 150 - 160 |
| Aromatic C-H (Dibrominated Ring) | 110 - 135 |
| C-O (Phenoxy Ring) | 155 - 165 |
| Aromatic C-H (Phenoxy Ring) | 118 - 130 |
| Aromatic C (ipso, Phenoxy Ring) | 130 - 140 |
To definitively assign all proton and carbon signals, advanced 2D NMR techniques are invaluable. ipb.pt
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons on the same ring system, helping to trace the connectivity of the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms, allowing for the assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds apart. It would be crucial for identifying the quaternary carbons (those without attached protons), such as the carbons bonded to bromine and the ether oxygen, by observing their correlations to nearby protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This can provide information about the spatial proximity of protons, which can help to confirm the through-space relationship between the two aromatic rings.
Vibrational Spectroscopy: FT-IR and FT-Raman Investigations
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman), probes the vibrational modes of the molecule's bonds. These techniques provide a molecular fingerprint and are complementary, as some vibrations may be strong in one and weak or absent in the other. jascoinc.com
The vibrational spectrum of "Benzene, 1,4-dibromo-2-phenoxy-" would be characterized by several key features:
Aromatic C-H Stretching: These vibrations typically appear in the region of 3000-3100 cm⁻¹.
Aromatic C=C Stretching: Multiple bands are expected between 1400 and 1600 cm⁻¹, characteristic of the benzene rings.
C-O-C Ether Stretching: The asymmetric and symmetric stretching of the diaryl ether linkage are expected to produce strong bands. The asymmetric stretch is typically found around 1200-1270 cm⁻¹, while the symmetric stretch is in the 1020-1075 cm⁻¹ region.
C-Br Stretching: The carbon-bromine stretching vibrations occur in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.
Aromatic C-H Bending: Out-of-plane (o.o.p.) C-H bending vibrations are found between 690 and 900 cm⁻¹ and are often characteristic of the substitution pattern on the aromatic ring.
Table 3: Predicted Characteristic Vibrational Frequencies for Benzene, 1,4-dibromo-2-phenoxy- (Predicted data based on analysis of related aromatic compounds)
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| Aromatic C-H Stretch | 3000 - 3100 | Medium | Medium |
| Aromatic C=C Stretch | 1400 - 1600 | Medium-Strong | Medium-Strong |
| Asymmetric C-O-C Stretch | 1200 - 1270 | Strong | Medium |
| Symmetric C-O-C Stretch | 1020 - 1075 | Medium | Strong |
| Aromatic C-H o.o.p. Bend | 690 - 900 | Strong | Weak |
| C-Br Stretch | 500 - 600 | Strong | Strong |
In modern chemical analysis, experimental vibrational spectra are often complemented by computational methods, such as Density Functional Theory (DFT). nih.govresearchgate.net Theoretical calculations can predict the vibrational frequencies and intensities of a molecule. mdpi.com
For "Benzene, 1,4-dibromo-2-phenoxy-", a computational model would first involve optimizing the molecule's geometry to find its most stable conformation. Following this, a frequency calculation would be performed. The calculated frequencies are often systematically higher than the experimental values due to the approximations inherent in the theoretical models. Therefore, they are typically multiplied by a scaling factor to improve the agreement with the experimental FT-IR and FT-Raman data. This correlation allows for a more confident and detailed assignment of the observed vibrational bands to specific molecular motions. nih.gov
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing its fragmentation pattern upon ionization. For "Benzene, 1,4-dibromo-2-phenoxy-," with a molecular formula of C₁₂H₈Br₂O, the exact mass can be calculated and its fragmentation behavior can be predicted based on studies of similar polybrominated diphenyl ethers (PBDEs). acs.orgnih.gov
The molecular weight of "Benzene, 1,4-dibromo-2-phenoxy-" is 327.99 g/mol . In a mass spectrum, the molecular ion peak (M⁺) would be expected to show a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes).
The fragmentation of PBDEs under electron ionization (EI) is known to be dependent on the bromine substitution pattern. acs.orgnih.gov For "Benzene, 1,4-dibromo-2-phenoxy-", which has a bromine atom ortho to the ether linkage, specific fragmentation pathways can be anticipated. A study of 180 PBDE congeners revealed that the major ions observed in EI mass spectra are the molecular ion (M⁺), ions resulting from the loss of bromine atoms ([M-Br]⁺ and [M-2Br]⁺), and fragments arising from the cleavage of the ether bond. acs.orgnih.gov The presence of an ortho-bromine is known to influence the fragmentation, sometimes promoting the formation of dibenzofuran-like structures. acs.orgnih.gov
A plausible fragmentation pathway for "Benzene, 1,4-dibromo-2-phenoxy-" would involve the initial loss of a bromine atom to form the [M-Br]⁺ ion. Subsequent fragmentation could involve the loss of the second bromine atom, cleavage of the ether linkage, or loss of a CO molecule.
Table 1: Predicted Major Mass Spectral Fragments for Benzene, 1,4-dibromo-2-phenoxy-
| Fragment Ion | m/z (most abundant isotope) | Description |
| [C₁₂H₈Br₂O]⁺ | 328 | Molecular Ion (M⁺) |
| [C₁₂H₈BrO]⁺ | 249 | Loss of one bromine atom ([M-Br]⁺) |
| [C₁₂H₈O]⁺ | 168 | Loss of two bromine atoms ([M-2Br]⁺) |
| [C₆H₄BrO]⁺ | 171 | Cleavage of the ether bond |
| [C₆H₅O]⁺ | 93 | Phenoxy radical cation |
| [C₆H₄Br]⁺ | 155 | Bromophenyl cation |
| [C₆H₅]⁺ | 77 | Phenyl cation |
Note: The m/z values are based on the most abundant isotopes and the presence of bromine isotopes will result in characteristic peak clusters.
X-ray Crystallography for Solid-State Structure Determination
The crystal packing of "Benzene, 1,4-dibromo-2-phenoxy-" is expected to be significantly influenced by intermolecular interactions, particularly halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species. nih.gov In the case of the target molecule, the bromine atoms can participate in various types of these interactions.
Studies on related dibromobenzene derivatives have shown the prevalence of Br···Br, C-H···Br, and C-Br···π interactions in their crystal lattices. acs.orgnih.govresearchgate.net For instance, in the crystal structure of 1,4-dibromobenzene, molecules are arranged in a herringbone pattern with Br···Br contacts influencing the packing. Given the presence of two bromine atoms and two aromatic rings in "Benzene, 1,4-dibromo-2-phenoxy-", a complex network of intermolecular interactions is likely.
The phenoxy group introduces additional possibilities for interactions, including π-π stacking between the phenyl rings and C-H···π interactions. The interplay between these different non-covalent forces will ultimately determine the final crystal packing arrangement. It is plausible that the molecules will form layered or herringbone structures, stabilized by a combination of halogen bonds and van der Waals forces.
Table 2: Predicted Intermolecular Interactions in the Crystal Structure of Benzene, 1,4-dibromo-2-phenoxy-
| Interaction Type | Description |
| Halogen Bonding (Br···Br) | Interaction between the electrophilic region of a bromine atom of one molecule and the nucleophilic region of a bromine atom of an adjacent molecule. |
| Halogen Bonding (C-Br···O) | Interaction between a bromine atom and the oxygen atom of the ether linkage in a neighboring molecule. |
| Halogen Bonding (C-Br···π) | Interaction between a bromine atom and the π-system of one of the benzene rings of an adjacent molecule. |
| π-π Stacking | Attractive, noncovalent interactions between the aromatic rings of adjacent molecules. |
| C-H···π Interactions | Interaction of a C-H bond with the π-electron system of a nearby aromatic ring. |
| C-H···Br Interactions | A type of weak hydrogen bond between a C-H group and a bromine atom. |
The conformation of "Benzene, 1,4-dibromo-2-phenoxy-" in the solid state will be dictated by the torsion angles around the C-O-C ether linkage. The relative orientation of the two aromatic rings is a key conformational feature. In diphenyl ethers, the rings are typically twisted with respect to each other to minimize steric hindrance.
For "Benzene, 1,4-dibromo-2-phenoxy-", the presence of a bromine atom at the ortho position of one of the rings will likely lead to a significant twist angle between the planes of the two benzene rings. This is to alleviate the steric strain between the ortho-bromine and the adjacent phenyl ring. The exact torsion angles would be determined through single-crystal X-ray diffraction analysis. The conformation adopted in the solid state will be the one that allows for the most favorable combination of intramolecular stability and intermolecular packing efficiency. It is anticipated that the molecule will adopt a non-planar conformation in the crystalline state.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.
Geometry Optimization and Electronic Structure Analysis
A fundamental step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. Using DFT methods, researchers can calculate the forces on each atom and adjust their positions until a minimum energy structure is found. This optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles. For Benzene (B151609), 1,4-dibromo-2-phenoxy-, this would reveal the precise spatial relationship between the dibrominated benzene ring and the phenoxy group.
Following geometry optimization, an analysis of the electronic structure would provide insights into the distribution of electrons within the molecule. This includes calculating atomic charges and identifying regions of high or low electron density, which are key to understanding the molecule's reactivity.
Prediction of Spectroscopic Parameters
DFT calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For Benzene, 1,4-dibromo-2-phenoxy-, this could include:
Infrared (IR) and Raman Spectra: By calculating the vibrational frequencies of the molecule, theoretical IR and Raman spectra can be generated. These spectra would show characteristic peaks corresponding to the stretching and bending of different chemical bonds, such as C-H, C-Br, C-O, and the aromatic C-C bonds.
Nuclear Magnetic Resonance (NMR) Spectra: Theoretical predictions of 1H and 13C NMR chemical shifts are invaluable for confirming the molecular structure. The calculations would predict the resonance frequencies of each unique proton and carbon atom in the molecule based on their local electronic environment.
Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. DFT calculations can be used to predict the NLO properties of a molecule by calculating its hyperpolarizability. Molecules with large hyperpolarizability values have the potential to be efficient NLO materials. For Benzene, 1,4-dibromo-2-phenoxy-, the presence of electron-withdrawing bromine atoms and the potentially electron-donating phenoxy group could lead to interesting NLO properties. The calculations would quantify the first and second hyperpolarizabilities to assess its NLO potential.
Molecular Orbital Theory and Frontier Orbital Analysis
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules and provides a deeper understanding of chemical bonding and reactivity.
HOMO-LUMO Energy Gaps and Chemical Reactivity Descriptors
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.
From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated:
| Descriptor | Formula | Description |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from the molecule. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |
| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to changes in its electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |
| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the molecule's ability to act as an electrophile. |
For Benzene, 1,4-dibromo-2-phenoxy-, these descriptors would quantify its reactivity profile.
Charge Distribution and Molecular Electrostatic Potential (MEP)
The distribution of charge within a molecule is fundamental to its interactions with other molecules. A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It highlights regions of positive and negative potential, which are indicative of electrophilic and nucleophilic sites, respectively.
For Benzene, 1,4-dibromo-2-phenoxy-, an MEP map would likely show negative potential (red and yellow regions) around the oxygen atom of the phenoxy group and potentially the bromine atoms, indicating these as sites for electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms. This information is invaluable for predicting how the molecule will interact with other reactants.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
QSAR and QSPR models are statistical tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. aidic.it For PBDEs, these models are invaluable for predicting the behavior of the 209 possible congeners, many of which lack experimental data. wikipedia.org
The electronic properties and the pattern of bromine substitution on the diphenyl ether backbone are critical determinants of the activity and properties of PBDEs. acs.org QSAR/QSPR studies have successfully used a variety of descriptors to build predictive models.
Statistically-based parameters derived from electrostatic potential calculations, such as V(s,max), V(s,min), Pi, Sigma V+(S), V-(S), nu, sigma 2(tot), and N-(v), along with molecular volume (Vmc), have been shown to effectively express the quantitative structure-property relationships of PBDEs. nih.gov These descriptors have been used to establish linear relationships for properties like gas-chromatographic relative retention time, n-octanol/air partition coefficient, vapor pressure, and Henry's law constant. nih.gov
Furthermore, QSAR models for predicting the toxicity of PBDE congeners have been developed using descriptors related to conformational changes, atomic reactivity, and the molecular electrostatic field. nih.gov For instance, a model involving four such descriptors achieved a high correlation coefficient (R²) of 0.903, indicating a satisfactory predictive ability. nih.gov The position of bromine substituents has a significant influence on various molecular interactions. nih.gov Studies have also highlighted that the aryl hydrocarbon receptor (AhR) binding affinities of PBDEs are significantly affected by the bromine substituent in each position. asianpubs.org
Three-dimensional QSAR (3D-QSAR) models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have also been employed. acs.org These models have demonstrated that the electrostatic index is a primary factor influencing the relative binding affinities of PBDEs to the aryl hydrocarbon receptor. acs.org The nonplanar conformations of PBDEs are generally at the lowest energy level. acs.org
Table 1: Key Descriptors in QSAR/QSPR Models for PBDEs
| Descriptor Type | Examples | Correlated Properties/Activities |
| Electrostatic Potential | V(s,max), V(s,min), Pi, Sigma V+(S), V-(S) | Gas-chromatographic relative retention time, n-octanol/air partition coefficient, vapor pressure, Henry's law constant nih.gov |
| Molecular & Atomic Properties | Molecular volume (Vmc), Atomic reactivity | Physicochemical properties, Toxicity nih.govnih.gov |
| Conformational & Steric | Conformational changes, Steric characters | Toxicity, Ah receptor binding affinity nih.govnih.gov |
| 3D Field-Based (CoMFA/CoMSIA) | Steric fields, Electrostatic fields, Hydrophobic fields | Aryl hydrocarbon receptor (AhR) relative binding affinities acs.orgresearchgate.net |
| Substituent Pattern | Bromine position | Aryl hydrocarbon receptor (AhR) binding affinities asianpubs.org |
This table summarizes key descriptor types used in QSAR/QSPR models for Polybrominated Diphenyl Ethers (PBDEs) and the properties or activities they help to predict, based on the cited research.
In silico techniques, particularly molecular docking and molecular dynamics simulations, are powerful tools for predicting and analyzing the interactions between molecules like "Benzene, 1,4-dibromo-2-phenoxy-" and biological macromolecules. biomedpharmajournal.orgunionbio.com These methods help to elucidate the binding modes and affinities of ligands to their receptors at an atomic level. mdpi.com
Molecular docking studies have been instrumental in understanding the binding of PBDEs to various receptors. For example, docking simulations have explored the binding modes of PBDEs as antagonists to the human estrogen receptor alpha (hERα). nih.govdocumentsdelivered.com These studies found that some PBDEs with antiestrogenic activity extend into a specific channel of the receptor, a feature not observed in those without such activity. nih.govdocumentsdelivered.com Similarly, molecular docking has been used to investigate the interactions of hydroxylated PBDEs with the estrogen receptor alpha, revealing that van der Waals and electrostatic interactions are the primary driving forces for binding. nih.gov
Furthermore, integrated molecular modeling approaches combining 2D-QSAR, 3D-QSAR, and molecular docking have been used to provide a comprehensive analysis of the binding of PBDEs to the aryl hydrocarbon receptor (AhR). nih.gov These studies have identified key interactions such as halogen interaction, π-S interaction, and π-π stacking. nih.gov Molecular docking has also been crucial in developing 3D-QSAR models by providing the necessary conformational information of the ligands within the receptor's binding site. nih.govkisti.re.kr
Table 2: Application of In Silico Methods for Predicting Molecular Interactions of PBDEs
| In Silico Method | Target Receptor/Protein | Key Findings |
| Molecular Docking | Human Estrogen Receptor alpha (hERα) | Differentiated binding modes of antagonistic vs. non-antagonistic PBDEs. nih.govdocumentsdelivered.com |
| Molecular Docking & Molecular Dynamics | Estrogen Receptor alpha (ERα) | Identified van der Waals and electrostatic interactions as key driving forces for binding of hydroxylated PBDEs. nih.gov |
| Integrated Molecular Modeling (2D-QSAR, 3D-QSAR, Docking) | Aryl Hydrocarbon Receptor (AhR) | Revealed significant influence of Br substitution position on interactions like halogen and π-π stacking. nih.gov |
| Molecular Docking & 3D-QSAR (CoMSIA) | Thyroxine Transport Proteins (e.g., TTR) | Developed predictive models for binding affinity and identified key hydrogen bonding interactions. nih.gov |
This table showcases the application of various in silico methods to predict and understand the molecular interactions of Polybrominated Diphenyl Ethers (PBDEs) with different biological targets, based on the cited research.
Conformational Analysis and Torsional Barriers of Aryl Ether Linkages
The three-dimensional structure of "Benzene, 1,4-dibromo-2-phenoxy-" is not static. The molecule can adopt different conformations due to rotation around the ether linkage between the two aromatic rings. This conformational flexibility is a critical factor influencing its interactions and properties.
Theoretical calculations, such as those using density functional theory (DFT), are employed to study the conformational preferences and the energy barriers to rotation (torsional barriers) of the aryl ether linkages. For the broader class of PBDEs, studies have shown that nonplanar conformations, where the two phenyl rings are twisted relative to each other, are generally the most stable, having the lowest energy levels. acs.org This is a crucial finding, as the planarity or non-planarity of the molecule significantly impacts its ability to fit into the binding pockets of receptors like the AhR.
The conformational analysis of related brominated aromatic compounds, such as 4,4'-dibromodiphenyl disulfide, has also been investigated using high-level DFT calculations. researchgate.net While not a diphenyl ether, this research provides insights into how bromine substituents can influence conformational preferences through interactions like π-π stacking. researchgate.net For PBDEs, the conformational changes are considered in QSAR models as they relate to the molecule's toxicological properties. nih.gov The specific torsional barriers and preferred dihedral angles for "Benzene, 1,4-dibromo-2-phenoxy-" would be determined by a balance of steric hindrance from the bromine atoms and the phenoxy group, as well as electronic effects within the molecule.
Chemical Reactivity and Transformation Pathways
Reactivity of Bromine Substituents in Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
The bromine substituents on the Benzene (B151609), 1,4-dibromo-2-phenoxy- core are key to its participation in cross-coupling reactions, a powerful class of reactions for forming carbon-carbon bonds. The Suzuki-Miyaura coupling, which typically employs a palladium catalyst and a base, is a prominent example. libretexts.org
The reactivity of the bromine atoms is influenced by their position on the benzene ring. In polyhalogenated aromatic compounds, site-selective cross-coupling can be achieved, allowing for the functionalization of one halogen position over others. nih.govnih.gov This selectivity can be controlled by various factors, including electronic effects, steric hindrance, and the choice of catalyst and ligands. nih.govacs.orgrsc.org For instance, in palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium catalyst to the carbon-bromine bond is a critical step. libretexts.org The relative rate of this step often follows the order of I > OTf > Br > Cl, making brominated compounds like Benzene, 1,4-dibromo-2-phenoxy- suitable substrates. libretexts.org
In the context of Benzene, 1,4-dibromo-2-phenoxy-, the two bromine atoms are in different chemical environments. One is ortho to the phenoxy group, and the other is para. This difference can lead to regioselective coupling. For example, in the Suzuki-Miyaura cross-coupling of 1,4-dibromo-2-nitrobenzene (B110544) with arylboronic acids, regioselective coupling occurs at the bromine positioned ortho to the nitro group when using a phosphine-free palladium catalyst. researchgate.net This suggests that the electronic nature of the substituents significantly influences which bromine atom is more reactive.
The development of specific catalytic systems is crucial for achieving high selectivity. Careful tuning of the electronic and steric properties of palladium catalysts can lead to new catalysts for the site- and mono-selective cross-coupling of polyhalogenated benzenes. rsc.org Ligand choice is also critical; for example, SPhos and XPhos are effective ligands in the Suzuki-Miyaura coupling of various aryl and heteroaryl chlorides. nih.gov
Table 1: Factors Influencing Site-Selectivity in Cross-Coupling Reactions
| Factor | Description |
| Electronic Effects | The electron-donating or electron-withdrawing nature of substituents on the aromatic ring can influence the reactivity of adjacent C-Br bonds. |
| Steric Hindrance | The size of substituents near a bromine atom can hinder the approach of the catalyst, favoring reaction at a less sterically crowded position. |
| Catalyst System | The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands (e.g., phosphines) can dramatically affect the selectivity and efficiency of the coupling reaction. libretexts.orgorganic-chemistry.org |
| Reaction Conditions | Parameters such as the base, solvent, and temperature can be optimized to favor a specific reaction pathway. nih.govresearchgate.net |
Reactivity of the Phenoxy Ether Linkage
The phenoxy ether linkage in Benzene, 1,4-dibromo-2-phenoxy- is generally a stable functional group. However, under certain conditions, it can undergo cleavage. The stability of this ether bond is a relevant topic in the study of polybrominated diphenyl ethers (PBDEs), a class of compounds to which Benzene, 1,4-dibromo-2-phenoxy- belongs. wikipedia.org These compounds are known for their persistence in the environment. frontiersin.orgnih.govmdpi.com
Cleavage of the ether linkage in diphenyl ethers can occur through various mechanisms, including oxidative and reductive pathways. For example, certain fungal peroxygenases can catalyze the oxidative cleavage of ether bonds. nih.gov In some cases, the reaction proceeds via a hydrogen abstraction mechanism. nih.gov
The degradation of PBDEs can also involve the cleavage of the ether bond, although debromination is often the more dominant initial transformation pathway. nih.gov For instance, the photocatalytic degradation of some PBDEs can lead to the formation of hydroxylated PBDEs and brominated phenols, indicating cleavage of the ether linkage. researchgate.netacs.org
Regioselectivity in Further Substitutions of the Brominated Phenoxybenzene Core
Further electrophilic aromatic substitution (EAS) on the Benzene, 1,4-dibromo-2-phenoxy- core is directed by the existing substituents: the two bromine atoms and the phenoxy group. The directing effects of these groups determine the position of the incoming electrophile.
Phenoxy Group (-OPh): The phenoxy group is an activating group and an ortho, para-director. libretexts.orgpressbooks.pub This is due to the resonance effect of the oxygen's lone pairs, which increases electron density at the ortho and para positions of the ring to which it is attached. libretexts.orglibretexts.orgorganicchemistrytutor.com
Bromine Atoms (-Br): Halogens are deactivating groups due to their inductive electron-withdrawing effect, but they are also ortho, para-directors because of their electron-donating resonance effect. libretexts.orgpressbooks.publibretexts.org
In Benzene, 1,4-dibromo-2-phenoxy-, the positions available for substitution on the dibrominated ring are C3 and C6. The directing effects of the substituents would be as follows:
The phenoxy group at C2 directs ortho (to C3) and para (to C6).
The bromine at C1 directs ortho (to C6) and para (to C4, which is already substituted).
The bromine at C4 directs ortho (to C3 and C5, which is the other ring).
The combination of these directing effects suggests that incoming electrophiles would preferentially substitute at the C3 and C6 positions. The relative amounts of substitution at these positions would depend on the interplay between the activating effect of the phenoxy group and the deactivating effects of the bromine atoms, as well as steric hindrance. libretexts.orgkhanacademy.org In cases with multiple substituents, the most strongly activating group generally dictates the position of substitution. khanacademy.org
Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution
| Substituent | Effect on Reactivity | Directing Preference |
| -OPh (Phenoxy) | Activating | ortho, para |
| -Br (Bromo) | Deactivating | ortho, para |
Reaction Mechanisms of Derivatives and Analogues
The reaction mechanisms of derivatives and analogues of Benzene, 1,4-dibromo-2-phenoxy-, particularly polybrominated diphenyl ethers (PBDEs), have been a subject of extensive research.
Reductive Debromination: One of the most studied transformations is reductive debromination, which can occur under various conditions, including through the action of zero-valent iron (nZVI) or via photocatalysis. nih.govmdpi.comcapes.gov.br Theoretical studies using density functional theory (DFT) have shown that the debromination preference is typically meta-Br > ortho-Br > para-Br. mdpi.com The reaction is believed to proceed through an electron transfer mechanism, where the rate of debromination correlates with the lowest unoccupied molecular orbital (LUMO) energy of the PBDE. nih.govmdpi.comacs.org The phenyl ring with more bromine atoms is generally more reactive towards reductive debromination due to the localization of the LUMO on that ring. acs.org
Photodegradation: The photodegradation of PBDEs can proceed through several pathways. Direct photolysis can lead to the cleavage of C-Br bonds, resulting in lower brominated congeners. nih.gov For example, the photodegradation of 2,2',4,4'-tetrabromodiphenyl ether (BDE-47) can lead to the formation of BDE-28. researchgate.net The reaction can also involve the formation of hydroxylated PBDEs (HO-PBDEs) and brominated phenols, which implies cleavage of the ether bond. researchgate.netacs.org The mechanism of photooxidation by hydroxyl radicals (•OH) has been investigated, with pathways including Br substitution by •OH and hydrogen abstraction. researchgate.netacs.org
Coupled Photolysis and Biodegradation: In some systems, a combination of photolysis and biodegradation can lead to the degradation of PBDEs. nih.gov This can involve the initial photolytic debromination to form lower brominated congeners, which are then more susceptible to microbial degradation. nih.gov
Applications in Advanced Materials and Organic Synthesis
Role as Building Blocks in the Synthesis of Functional Organic Materials
The presence of two reactive bromine sites on the aromatic ring of Benzene (B151609), 1,4-dibromo-2-phenoxy- makes it an ideal monomer for polymerization reactions, leading to the formation of functional organic materials with desirable electronic and photophysical properties.
Benzene, 1,4-dibromo-2-phenoxy- and its structural analogs are key starting materials in the synthesis of poly(p-phenylene) (PPP) and poly(phenylene vinylene) (PPV) derivatives. These polymers are of significant interest due to their potential applications in electronic and optoelectronic devices.
The synthesis of these polymers often relies on cross-coupling reactions where the carbon-bromine bonds are converted into carbon-carbon bonds. For instance, Yamamoto coupling , a nickel-catalyzed polymerization, can be employed to create biaryl linkages from dihaloaryl compounds, forming the backbone of poly(p-phenylene)s. Similarly, Suzuki polycondensation , a palladium-catalyzed reaction between a dibromo compound and a diboronic acid or ester, is a powerful method for constructing PPPs with well-defined structures. rsc.orgrsc.org The Ullmann reaction, using copper catalysis, also provides a classic route to symmetric biaryls and can be adapted for polymerization. organic-chemistry.orgnsf.gov
For the synthesis of PPV derivatives, methods like the Heck coupling and Wittig reaction are commonly utilized. organic-chemistry.org The Gilch reaction is another important route for synthesizing PPV derivatives. google.com These methods allow for the introduction of vinylene linkages between the phenylene units, creating a conjugated polymer backbone responsible for the material's electroluminescent properties. The phenoxy substituent in Benzene, 1,4-dibromo-2-phenoxy- can enhance the solubility of the resulting polymers, which is a crucial factor for their processability into thin films for device fabrication.
| Polymer Type | Synthetic Method | Key Features |
| Poly(p-phenylene) (PPP) | Yamamoto Coupling, Suzuki Polycondensation, Ullmann Coupling | Forms a rigid-rod polymer with high thermal stability. |
| Poly(phenylene vinylene) (PPV) | Heck Coupling, Wittig Reaction, Gilch Reaction | Creates a conjugated backbone with electroluminescent properties. |
Synthetic Intermediates for Complex Organic Molecules
The reactivity of the bromine atoms in Benzene, 1,4-dibromo-2-phenoxy- makes it a valuable intermediate in the multi-step synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
In the pharmaceutical industry, precise molecular architectures are paramount. While there is no direct evidence of Benzene, 1,4-dibromo-2-phenoxy- being a direct precursor in the synthesis of the antidiabetic drug Dapagliflozin, a structurally similar compound, 1,4-Dibromo-2-(4-ethoxybenzyl)benzene , is a known impurity and intermediate in some synthetic routes of Dapagliflozin. google.com This highlights the utility of such dibrominated aromatic compounds in constructing the core structures of complex drug molecules. The synthesis of Dapagliflozin and its analogs often involves the creation of a C-aryl glycoside, a bond between a sugar moiety and an aromatic ring. The dibromo functionality on the aromatic precursor allows for selective functionalization, for instance, through metal-catalyzed cross-coupling reactions to build the necessary biaryl or functionalized aryl structures. patsnap.comgoogleapis.comjustia.com
| Compound | Relation to Dapagliflozin |
| 1,4-Dibromo-2-(4-ethoxybenzyl)benzene | Known impurity and synthetic intermediate. |
Beyond specific applications, Benzene, 1,4-dibromo-2-phenoxy- is a versatile reagent in general organic synthesis. The two bromine atoms can be selectively and sequentially replaced through a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.
Key reactions include:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl compounds.
Heck-Mizoroki Reaction: Coupling with alkenes to form substituted styrenes.
Buchwald-Hartwig Amination: Reaction with amines to form arylamines.
Ullmann Condensation: Copper-catalyzed reaction to form diaryl ethers or biaryls. organic-chemistry.orgnsf.gov
These reactions are fundamental tools for synthetic organic chemists, enabling the construction of a vast array of complex molecular scaffolds from relatively simple starting materials like Benzene, 1,4-dibromo-2-phenoxy- .
Design and Synthesis of Ionic Liquids (for related dibrominated precursors)
The synthesis of ionic liquids (ILs) from dibrominated precursors offers a versatile platform for the creation of novel dicationic ILs. These compounds, characterized by two cationic centers linked by a spacer unit, often exhibit unique properties compared to their monocationic counterparts, such as higher thermal stability and different phase behavior. The general synthetic strategy involves the quaternization of a nitrogen or phosphorus-containing compound with a dibrominated precursor, followed by an optional anion exchange to fine-tune the properties of the final ionic liquid.
A representative reaction would be the quaternization of an N-alkylimidazole with Benzene, 1,4-dibromo-2-phenoxy- . This reaction would likely proceed in a stepwise manner, first forming a monocationic intermediate, followed by a second quaternization to yield the dicationic salt. The reaction conditions, such as temperature and solvent, would need to be optimized to achieve a good yield of the desired dicationic product. Microwave-assisted synthesis could also be employed to potentially shorten reaction times and improve yields researchgate.netresearchgate.net.
Following the quaternization, an anion exchange (metathesis) can be performed to replace the initial bromide anions with other anions, thereby modifying the physicochemical properties of the resulting ionic liquid, such as its viscosity, solubility, and electrochemical window snu.ac.krlongdom.org. Common anions used in this step include tetrafluoroborate (B81430) ([BF4]⁻), hexafluorophosphate (B91526) ([PF6]⁻), and bis(trifluoromethylsulfonyl)imide ([NTf2]⁻) snu.ac.krrsc.org.
The synthesis of dicationic ionic liquids from various dibromoalkanes has been well-documented. For instance, the reaction of 1,n-dibromoalkanes with 1-alkylimidazole leads to the formation of 3,3′-(alkane-1,n-diyl)bis(1-alkyl-1H-imidazolium) bromide salts. These reactions are typically carried out by heating the reactants in a suitable solvent like toluene (B28343) or 4-methyl-2-pentanone (B128772) rsc.org.
The following table provides examples of dicationic ionic liquids synthesized from dibrominated precursors, illustrating the general methodologies employed.
| Precursor | Reactant | Product | Reaction Conditions | Reference |
| 1,4-Dibromobutane | Pyridine | 1,4-bis(pyridinium)butane dibromide | 60 °C, 4 days | rsc.org |
| 1-Bromodecane | 1-Methylimidazole | 1-Decyl-3-methylimidazolium bromide | Reflux | researchgate.net |
| 1-Bromododecane | 1-Methylimidazole | 1-Dodecyl-3-methylimidazolium bromide | Reflux | researchgate.net |
| 1,n-Dibromoalkane | 1-Alkylimidazole | 3,3′-(alkane-1,n-diyl)bis(1-alkyl-1H-imidazolium) bromide | 80 °C, 12 h in toluene | rsc.org |
Similarly, phosphonium-based ionic liquids can be synthesized from the reaction of phosphines with haloalkanes rsc.orgnih.govresearchgate.net. The synthesis of phosphonium (B103445) ionic liquids with the generic formula [PR₃R′]X, where R and R' are alkyl groups and X is a halide, has been reported rsc.org. This methodology could potentially be adapted for Benzene, 1,4-dibromo-2-phenoxy- by reacting it with a suitable phosphine (B1218219) to generate a dicationic phosphonium ionic liquid.
The design of these ionic liquids allows for a high degree of tunability. The choice of the dibrominated precursor, the nitrogen or phosphorus-containing base, and the anion all contribute to the final properties of the ionic liquid, enabling the synthesis of task-specific ionic liquids for various applications.
Environmental Fate and Degradation Studies
Abiotic Degradation Mechanisms
Abiotic degradation processes, which are independent of biological activity, are crucial in determining the initial transformation of Benzene (B151609), 1,4-dibromo-2-phenoxy- in the environment. These mechanisms primarily include photodegradation and chemical reduction.
Photodegradation, or the breakdown of compounds by light, is a significant abiotic pathway for the degradation of PBDEs and, by extension, is expected to be for Benzene, 1,4-dibromo-2-phenoxy-. Studies have shown that PBDEs can undergo photolytic degradation in various environmental matrices when exposed to UV radiation or natural sunlight. acs.org The primary photochemical reaction is reductive debromination, where a carbon-bromine bond is cleaved, and the bromine atom is replaced by a hydrogen atom, leading to the formation of less brominated congeners. acs.org
The rate of photodegradation is often dependent on the degree of bromination, with more highly brominated congeners degrading more rapidly. acs.org For instance, the photodegradation of decabromodiphenyl ether (BDE-209) has been observed to be faster than that of nonabromodiphenyl ethers. acs.org The process involves the stepwise removal of bromine atoms, and the specific degradation pathway can be influenced by the position of the bromine atoms on the aromatic rings. acs.org Research on nonabrominated diphenyl ethers has helped to identify specific marker congeners that can indicate photolytic debromination in the environment. acs.org Furthermore, studies using UV-LED technology have demonstrated successful photodegradation of various PBDE congeners in water, with degradation efficiencies influenced by the wavelength of UV light and exposure time. mdpi.com The degradation of higher brominated congeners often leads to an initial increase in the concentration of lower brominated products before they are further degraded. mdpi.com
Table 1: Inferred Photodegradation of Benzene, 1,4-dibromo-2-phenoxy- based on PBDE Studies
| Degradation Process | Expected Primary Mechanism | Potential Products | Influencing Factors |
| Photodegradation | Reductive Debromination | Monobromo-phenoxybenzene, Phenoxybenzene | Wavelength and intensity of light, presence of sensitizers or quenchers in the environmental matrix. |
Chemical reduction, particularly by zero-valent metals, represents another important abiotic degradation pathway for halogenated organic compounds. Studies on PBDEs have shown that zero-valent iron (Fe⁰) can effectively promote the reductive debromination of these compounds. nih.gov This process involves the transfer of electrons from the metal surface to the halogenated molecule, leading to the cleavage of the carbon-bromine bond.
The reaction typically proceeds in a stepwise manner, with the number of bromine substituents decreasing over time. nih.gov For highly brominated congeners like BDE-209, the initial products are often hexa- to heptabromo BDEs, which are then further degraded to tetra- and pentabromo congeners and eventually to mono- to tribromo BDEs. nih.gov The rate of reductive debromination is generally observed to decrease as the number of bromine atoms on the molecule decreases. nih.gov This method holds potential for the remediation of sites contaminated with brominated flame retardants. nih.gov
Table 2: Inferred Chemical Reduction of Benzene, 1,4-dibromo-2-phenoxy- based on PBDE Studies
| Reducing Agent | Expected Primary Mechanism | Potential Products | Key Observations from Analogous Compounds |
| Zero-Valent Iron (Fe⁰) | Stepwise Reductive Debromination | 1-bromo-2-phenoxybenzene, Phenoxybenzene | Reaction rates decrease with a lower degree of bromination. nih.gov |
Biotic Degradation Mechanisms
Biotic degradation, mediated by microorganisms, is a critical process for the ultimate removal of persistent organic pollutants from the environment. The structural characteristics of Benzene, 1,4-dibromo-2-phenoxy- suggest that it would be susceptible to both aerobic and anaerobic microbial degradation.
Under aerobic conditions, where oxygen is present, certain bacteria have demonstrated the ability to transform PBDEs. Bacteria capable of degrading polychlorinated biphenyls (PCBs), such as Rhodococcus jostii RHA1 and Burkholderia xenovorans LB400, have been shown to transform a range of mono- through hexa-BDEs. acs.orgnih.gov The extent of this transformation is typically inversely proportional to the degree of bromination. acs.orgnih.gov
Two primary aerobic degradation pathways have been observed for PBDEs. One pathway involves the stoichiometric release of bromide ions. acs.orgnih.gov The other pathway leads to the formation of hydroxylated derivatives. acs.orgnih.gov For example, Burkholderia xenovorans LB400 was found to convert a mono-BDE to a hydroxylated mono-BDE. acs.orgnih.gov More recently, a Rhodococcus ruber strain was shown to degrade decabromodiphenyl ether (BDE-209), producing less brominated diphenyl ethers as metabolites. nih.gov This degradation is thought to be catalyzed by enzymes such as biphenyl-2,3-dioxygenase. nih.gov
Table 3: Inferred Aerobic Degradation of Benzene, 1,4-dibromo-2-phenoxy- based on PBDE Studies
| Microbial Group | Potential Degradation Pathway | Potential Metabolites | Key Findings from Analogous Compounds |
| PCB-degrading bacteria (e.g., Rhodococcus, Burkholderia) | Dioxygenase-mediated oxidation and debromination | Brominated catechols, Brominated phenols | Transformation extent is inversely proportional to the degree of bromination. acs.orgnih.gov |
| Rhodococcus ruber | Debromination | Monobromo-phenoxybenzene | Capable of degrading highly brominated congeners. nih.gov |
Anaerobic degradation, occurring in environments devoid of oxygen such as sediments and certain subsurface soils, is a particularly important fate process for highly halogenated compounds. The primary anaerobic degradation mechanism for PBDEs is reductive debromination. berkeley.edunih.govnih.govacs.org This process is carried out by a variety of anaerobic bacteria, including members of the genera Dehalococcoides, Dehalobacter, and Desulfitobacterium. nih.gov
Studies have demonstrated that highly brominated PBDEs, including deca-BDE, can be microbially debrominated to form less brominated congeners. berkeley.edunih.govacs.org For instance, deca-BDE has been shown to be degraded to nona- and octa-BDEs in anaerobic sewage sludge. nih.govacs.org The debromination can occur at the para, meta, and ortho positions of the phenyl rings. nih.govacs.org The rate and extent of anaerobic debromination can be influenced by the specific microbial communities present and environmental conditions. While methylation has been observed for other halogenated compounds, reductive debromination is the most prominently reported anaerobic transformation for PBDEs.
Table 4: Inferred Anaerobic Degradation of Benzene, 1,4-dibromo-2-phenoxy- based on PBDE Studies
| Microbial Group | Primary Degradation Pathway | Potential Metabolites | Key Findings from Analogous Compounds |
| Dehalococcoides and other dehalogenating bacteria | Reductive Debromination | 1-bromo-2-phenoxybenzene, Phenoxybenzene | Stepwise removal of bromine atoms, leading to less brominated and potentially more mobile products. berkeley.edunih.gov |
Microbial biotransformation studies on PBDEs have provided valuable insights into the specific microorganisms and enzymatic processes involved in their degradation. Pure cultures of Dehalococcoides mccartyi have been shown to debrominate an octa-BDE mixture to hepta- through penta-BDE congeners. berkeley.edu Enrichment cultures containing Dehalococcoides have also demonstrated the ability to completely debrominate tetra-BDEs and extensively debrominate hepta-BDEs. frontiersin.org
The presence of less brominated congeners can sometimes enhance the degradation of more highly brominated ones, suggesting a co-metabolic or synergistic effect. frontiersin.org Aerobic biotransformation studies have identified specific bacterial strains like Rhodococcus jostii RHA1 and Burkholderia xenovorans LB400 as being capable of transforming a range of PBDEs. acs.orgnih.govnih.gov These studies are crucial for understanding the potential for natural attenuation and for developing bioremediation strategies for environments contaminated with brominated aromatic compounds.
Table 5: Summary of Microbial Strains Involved in the Biotransformation of Structurally Similar Compounds (PBDEs)
| Microorganism | Degradation Condition | Key Transformation Observed | Reference |
| Rhodococcus jostii RHA1 | Aerobic | Transformation of mono- through penta-BDEs with stoichiometric release of bromide. | acs.orgnih.gov |
| Burkholderia xenovorans LB400 | Aerobic | Transformation of mono- through hexa-BDEs, including formation of hydroxylated metabolites. | acs.orgnih.gov |
| Dehalococcoides mccartyi | Anaerobic | Reductive debromination of octa-BDE mixtures to less brominated congeners. | berkeley.edu |
| Dehalococcoides-containing enrichment cultures | Anaerobic | Complete debromination of tetra-BDEs and extensive debromination of hepta-BDEs. | frontiersin.org |
| Rhodococcus ruber TAW-CT127 | Aerobic | Degradation of decabromodiphenyl ether (BDE-209) to less brominated diphenyl ethers. | nih.gov |
Future Research Directions for Benzene, 1,4 Dibromo 2 Phenoxy
The chemical compound Benzene (B151609), 1,4-dibromo-2-phenoxy-, a member of the polybrominated diphenyl ether (PBDE) family, presents numerous avenues for future scientific inquiry. As a substituted aromatic compound, its structure suggests potential applications in materials science and unique environmental transformation pathways. The following sections outline key areas for future research, focusing on sustainable synthesis, computational analysis, novel applications, and environmental fate.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1,4-dibromo-2-phenoxybenzene, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution. For example, reacting 2,5-dibromobenzene-1,4-diol with propyl bromide in the presence of K₂CO₃ in DMF at 105°C for 68 hours yields alkynyl-functionalized derivatives. Optimization includes adjusting stoichiometry (e.g., excess alkylating agent), solvent polarity, and reaction time. Column chromatography using dichloromethane/petroleum ether is critical for purification .
Q. How should researchers employ spectroscopic techniques (e.g., IR, mass spectrometry) to characterize 1,4-dibromo-2-phenoxybenzene?
- Methodological Answer :
- IR Spectroscopy : Compare experimental spectra with reference data (e.g., NIST) in CCl₄ or CS₂ solutions. Key peaks include C-Br (~550–600 cm⁻¹) and aromatic C-O (~1250 cm⁻¹) stretches. Resolution should be ≤4 cm⁻¹ .
- Mass Spectrometry : Use electron ionization (EI) to confirm molecular weight (M⁺ at m/z 328) and isotopic patterns (Br₂ doublet). Fragmentation analysis identifies substituent positions .
Q. What purification methods are recommended for isolating 1,4-dibromo-2-phenoxybenzene from reaction mixtures?
- Methodological Answer : After solvent removal via rotary evaporation, employ column chromatography with silica gel and a gradient of dichloromethane/petroleum ether. Recrystallization in ethanol (slow evaporation over 9 days) yields single crystals suitable for X-ray diffraction .
Q. What safety protocols are critical when handling brominated aromatic compounds like 1,4-dibromo-2-phenoxybenzene in laboratory settings?
- Methodological Answer : Use fume hoods, nitrile gloves, and protective eyewear. Avoid skin contact due to potential irritation. Waste must be segregated and disposed via certified hazardous waste services. Monitor air quality to ensure benzene derivatives remain below OSHA exposure limits (0.1 ppm) .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction using SHELX software resolve the molecular structure and crystallographic packing of 1,4-dibromo-2-phenoxybenzene derivatives?
- Methodological Answer : Collect high-resolution diffraction data (e.g., Cu-Kα radiation). Use SHELXL for refinement: input HKL files, define space group (e.g., P1̄), and refine anisotropic displacement parameters. Validate geometry against Cambridge Structural Database (CSD) entries. SHELX’s robustness in handling twinned data is advantageous for brominated compounds .
Q. What strategies are effective in analyzing contradictory vapor pressure data for brominated benzenes across different studies?
- Methodological Answer : Re-evaluate experimental conditions (e.g., static vs. dynamic methods). Use the Clausius-Clapeyron equation to compare data. For 1,4-dibromobenzene, lattice energy calculations (e.g., via sublimation enthalpy) resolve discrepancies between Zibberman-Granovskaya (1940) and Jones (1960) datasets .
Q. In click chemistry applications, how does the alkynyl functionalization of 1,4-dibromo-2-phenoxybenzene influence its reactivity and product regioselectivity?
- Methodological Answer : The alkynyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC). Reactivity is enhanced by electron-withdrawing Br substituents, which polarize the triple bond. Regioselectivity is controlled by steric effects; bulky phenoxy groups favor 1,4-triazole formation over 1,5-isomers .
Q. How can researchers validate the purity of 1,4-dibromo-2-phenoxybenzene using advanced chromatographic techniques coupled with mass spectrometry?
- Methodological Answer : Employ UPLC-MS with a C18 column (ACN/water gradient). Compare retention times and MS/MS fragmentation with certified standards. Quantify impurities (e.g., di- or tri-brominated byproducts) via external calibration curves. Detection limits should be <0.1% .
Q. What experimental design considerations are necessary to assess the environmental stability and degradation products of 1,4-dibromo-2-phenoxybenzene under varying conditions?
- Methodological Answer : Conduct photolysis (UV light) and hydrolysis (pH 3–10) studies. Use GC-MS to identify debromination products (e.g., phenol derivatives) and quantify half-lives. Soil microcosm experiments evaluate microbial degradation pathways. Include controls with abiotic matrices .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
